7-Methylpyrazolo[1,5-a]pyridine
Description
Historical Trajectory of Pyrazolo[1,5-a]pyridine (B1195680) Scaffold Development in Organic Synthesis
The exploration of the pyrazolo[1,5-a]pyridine scaffold dates back to the mid-20th century, driven by a broader interest in the synthesis and properties of fused heterocyclic systems. nih.gov Early synthetic endeavors primarily focused on establishing reliable methods for constructing this bicyclic framework. Key historical approaches to the pyrazolo[1,5-a]pyridine core include:
Cyclization and Condensation Reactions: These have been fundamental in the synthesis of pyrazolo[1,5-a]pyridines. A common and enduring strategy involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. This method leverages the nucleophilicity of the aminopyrazole to react with the electrophilic centers of the dicarbonyl compound, followed by an intramolecular cyclization to form the fused pyridine (B92270) ring. nih.gov
[3+2] Cycloaddition Reactions: Another significant approach involves the [3+2] cycloaddition of N-aminopyridinium ylides with appropriate dipolarophiles, such as α,β-unsaturated carbonyl compounds or electron-deficient olefins. organic-chemistry.org This method has proven effective for creating a variety of functionalized pyrazolo[1,5-a]pyridine architectures under mild, metal-free conditions. organic-chemistry.org
Multi-component Reactions: More contemporary synthetic strategies have embraced multi-component reactions, which offer the advantage of constructing complex molecules in a single step from readily available starting materials. These methods enhance synthetic efficiency and allow for the introduction of diverse substituents onto the pyrazolo[1,5-a]pyridine core. nih.gov
Over the decades, these synthetic methodologies have been refined and expanded, with the introduction of techniques like microwave-assisted synthesis to improve reaction times and yields. nih.gov This continuous evolution of synthetic tools has been crucial in making a wide array of pyrazolo[1,5-a]pyridine derivatives accessible for further investigation. benthamdirect.com
Significance of the 7-Methylpyrazolo[1,5-a]pyridine Motif in Contemporary Heterocyclic Research
The pyrazolo[1,5-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov The introduction of a methyl group at the 7-position of this scaffold, creating this compound, has been shown to be a critical modification that can significantly influence the biological and physical properties of the resulting derivatives.
The significance of the 7-methyl motif is underscored by its presence in compounds investigated for a range of therapeutic applications:
Antitubercular Agents: Research into pyrazolo[1,5-a]pyrimidin-7(4H)-ones as potential treatments for tuberculosis has highlighted the importance of substitution patterns on the core structure. While not directly on the pyridine ring, studies on related pyrimidine (B1678525) analogs have shown that methyl groups can impact activity. nih.gov
Kinase Inhibitors: The broader class of pyrazolo[1,5-a]pyrimidines are recognized as potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. nih.gov Modifications at the 7-position are known to play a role in fine-tuning the binding affinity and selectivity of these inhibitors. nih.gov
Anticancer Activity: Derivatives of pyrazolo[1,5-a]pyrimidines have demonstrated antiproliferative efficacy and the ability to block cyclin-dependent kinase (CDK) activity. ekb.eg The substitution pattern, including at the 7-position, is a key determinant of their cytotoxic effects against various cancer cell lines. ekb.eg
The 7-methyl group can impart several key properties to the molecule. It can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, the methyl group can influence the electronic properties of the aromatic system and provide a steric handle that can be optimized for specific biological targets.
A notable example of the utility of this motif is 7-Methyl-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester . This specific compound is a versatile intermediate in the synthesis of more complex molecules for both pharmaceutical and agrochemical applications. Its derivatives have been explored for their anti-inflammatory and analgesic properties, showcasing the potential of the 7-methyl core in drug discovery.
Conceptual Framework for Investigating this compound Derivatives
The investigation of this compound derivatives is guided by established principles of medicinal chemistry and drug design, primarily centered around structure-activity relationship (SAR) studies. The conceptual framework for exploring this motif involves a systematic approach to understand how structural modifications influence biological activity.
Key aspects of this framework include:
Scaffold Hopping and Bioisosteric Replacement: The pyrazolo[1,5-a]pyridine core itself can be considered a bioisostere of other important heterocyclic systems, such as purines. Researchers often employ a "scaffold hopping" strategy, replacing a known active core with the pyrazolo[1,5-a]pyridine framework to discover novel compounds with potentially improved properties.
Systematic Modification of Substituents: A core principle of SAR studies is the systematic variation of substituents at different positions of the scaffold. For this compound, this involves:
Exploring different groups at other positions: While the 7-methyl group is constant, other positions on the pyrazole (B372694) and pyridine rings can be modified with a variety of functional groups (e.g., halogens, amines, ethers) to probe their effect on activity. nih.gov
Investigating the impact of the 7-methyl group in concert with other substituents: The interplay between the 7-methyl group and other substituents is crucial. For instance, the electronic and steric effects of the methyl group can influence the optimal substitution pattern at other positions.
Computational Modeling and Docking Studies: Molecular modeling and docking simulations are invaluable tools in the conceptual framework. They allow researchers to visualize how this compound derivatives might bind to their biological targets, such as the active site of an enzyme. This can help in rationalizing observed SAR and in designing new derivatives with improved binding affinity. ekb.eg
Illustrative Research Findings:
The following table summarizes findings from studies on related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which help to inform the conceptual framework for investigating the 7-methyl analog.
| Scaffold | Substituents | Biological Activity | Key Findings |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-one | Varied at R1, R2, R3, and R5 positions | Antitubercular | The nature and position of substituents significantly impact activity. For instance, a methyl group at the R1 position retained activity, while larger alkyl groups were not well-tolerated at the R2 position. nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Varied at positions 5 and 7 | PDE4 Inhibition | Modifications at positions 5 and 7 are critical for tuning electronic properties and binding affinity. nih.gov |
| Pyrazolo[1,5-a]pyrimidine | Amino-pyrazole derivatives with methoxy (B1213986) and methyl substitutions | IGF-1R Kinase Inhibition | Substitution with a pyrazolo[1,5-a]pyridine core and further derivatization improved cellular potency. nih.gov |
These findings, while not exclusively on this compound, provide a strong foundation for its investigation. They highlight the sensitivity of the biological activity of the pyrazolo[1,5-a]pyridine scaffold to the nature and position of its substituents, reinforcing the importance of a systematic and multi-faceted approach to exploring the therapeutic potential of the 7-methyl derivative.
Structure
3D Structure
Properties
IUPAC Name |
7-methylpyrazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-3-2-4-8-5-6-9-10(7)8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDGTWAATSJUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=CC=NN12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901303793 | |
| Record name | 7-Methylpyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16205-50-8 | |
| Record name | 7-Methylpyrazolo[1,5-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16205-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylpyrazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901303793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 7 Methylpyrazolo 1,5 a Pyridine and Its Structural Analogues
Strategies for Constructing the 7-Methylpyrazolo[1,5-a]pyridine Ring System
The formation of the this compound core can be achieved through various synthetic routes, primarily categorized into cyclocondensation reactions, intramolecular cyclizations, and multicomponent reactions.
Cyclocondensation Approaches to 7-Methylated Pyrazolo[1,5-a]pyridines.researchgate.netorganic-chemistry.orgias.ac.inresearchgate.net
Cyclocondensation reactions are a cornerstone in the synthesis of pyrazolo[1,5-a]pyridines, involving the formation of the pyridine (B92270) ring by reacting a pre-existing pyrazole (B372694) with a suitable three-carbon component.
A prevalent and versatile method for synthesizing pyrazolo[1,5-a]pyrimidines, which are structurally related to pyrazolo[1,5-a]pyridines, involves the reaction of 5-aminopyrazoles with β-dicarbonyl compounds. researchgate.netias.ac.in This approach can be adapted to introduce a methyl group at the 7-position by selecting an appropriate β-dicarbonyl compound. The reaction typically proceeds through the formation of an intermediate enaminone, which then undergoes cyclization. organic-chemistry.org The regioselectivity of the cyclization, determining the final position of the substituents, is a critical aspect of this methodology. researchgate.netorganic-chemistry.org
For instance, the reaction of 3-substituted-5-amino-1H-pyrazoles with various β-dicarbonyl compounds can lead to the formation of pyrazolo[1,5-a]pyrimidines. researchgate.net The reaction conditions, such as the solvent and catalyst, can influence the reaction's efficiency and regioselectivity. Microwave-assisted synthesis has been shown to be an effective technique for this transformation, often leading to higher yields and shorter reaction times. researchgate.net
A study by Stepaniuk et al. demonstrated the reaction of β,γ-unsaturated γ-alkoxy-α-keto esters with N-unsubstituted 5-aminopyrazoles, which yielded pyrazolo[1,5-a]pyrimidines with an ester group at the 7-position in good yields (68-95%). organic-chemistry.org This highlights the potential to introduce various functional groups at this position.
| Starting Materials | Reagents | Product | Yield (%) | Reference |
| 5-Amino-3-methylpyrazole | Diethyl malonate, Sodium ethanolate | 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol | 89 | nih.gov |
| 5-Amino-3-(trifluoromethyl)-1H-pyrazole | Acetylacetone | 5,7-Dimethyl-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | - | - |
| 3-Substituted-5-amino-1H-pyrazoles | 2-Acetylcyclopentanone | Cyclopentapyrazolo[1,5-a]pyrimidines | Good | researchgate.net |
| 5-Aminopyrazoles | β,γ-Unsaturated γ-alkoxy-α-keto esters | 7-Ester substituted pyrazolo[1,5-a]pyrimidines | 68-95 | organic-chemistry.org |
An alternative strategy involves the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyridine. This "annulation" approach offers a different retrosynthetic pathway to the target molecule. While less common for the direct synthesis of this compound itself, this strategy is valuable for creating a variety of substituted analogues. arabjchem.org
The synthesis of pyrazolo[3,4-b]pyridines, isomeric to pyrazolo[1,5-a]pyridines, often involves the annulation of a pyrazole ring onto a pyridine derivative. chim.itnih.gov This typically involves the reaction of a substituted pyridine with a hydrazine (B178648) derivative. longdom.org For example, the reaction of 2-chloro-3-nitropyridines can be a starting point for the synthesis of pyrazolo[4,3-b]pyridines through a sequence of nucleophilic aromatic substitution and a modified Japp–Klingemann reaction. researchgate.net
Intramolecular Cyclization and Annulation Routes to 7-Methylpyrazolo[1,5-a]pyridines.organic-chemistry.org
Intramolecular cyclization reactions are powerful tools for the construction of heterocyclic rings. In the context of 7-methylpyrazolo[1,5-a]pyridines, this approach would involve the cyclization of a suitably substituted pyrazole precursor bearing a side chain that can form the pyridine ring.
One example involves the Thorpe-Ziegler cyclization of a cyano-substituted precursor to form an aminopyrazole, which can then be further elaborated. researchgate.net While not a direct route to the 7-methyl derivative, this highlights the principle of intramolecular cyclization in building the core structure.
Multicomponent Reaction (MCR) Approaches for this compound Derivatives.researchgate.netorganic-chemistry.orgresearchgate.net
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the reactants, offer an efficient and atom-economical approach to complex molecules. ajol.infolongdom.orgnih.govsemanticscholar.org
Several MCRs have been developed for the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) and related heterocyclic systems. ajol.info For instance, a three-component reaction of 5-aminopyrazoles, isatin, and cyclic β-diketones has been reported for the synthesis of pyrazolo[3,4-b]pyridine-spiroindolinone derivatives. beilstein-journals.orgnih.gov Another example is the reaction of 5-aminopyrazoles, aromatic aldehydes, and cyclic β-diketones to yield variously substituted pyrazolo[3,4-b]pyridines. beilstein-journals.orgnih.gov These MCR strategies could potentially be adapted to synthesize this compound derivatives by careful selection of the starting materials.
A silver-triflate catalyzed multicomponent reaction of 5-alkynylpyrazole-4-carbaldehydes, p-toluenesulfonyl hydrazide, and a ketone or aldehyde has been used to synthesize dipyrazolo[1,5-a:4',3'-c]pyridines. nih.gov
Transition Metal-Catalyzed Syntheses of this compound Derivatives
Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov While specific examples directly targeting this compound are not extensively documented in the provided results, the principles of transition metal-catalyzed cross-coupling and cyclization reactions are highly applicable.
An efficient method for the synthesis of substituted pyrazolo[1,5-a]pyridine (B1195680) derivatives involves an acetic acid and molecular oxygen-promoted cross-dehydrogenative coupling reaction between N-amino-2-iminopyridines and β-dicarbonyl compounds. acs.orgnih.gov This catalyst-free approach provides a novel strategy for constructing this heterocyclic system.
Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig couplings, are widely used to functionalize heterocyclic cores. For example, a 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) can be selectively functionalized at the 7-position via nucleophilic substitution, and the remaining chloro group at the 5-position can then undergo Suzuki or Buchwald-Hartwig coupling reactions to introduce a variety of substituents. nih.gov
| Catalyst/Promoter | Reactants | Product Type | Reference |
| Acetic Acid / O₂ | N-Amino-2-iminopyridines, β-Dicarbonyl Compounds | Substituted Pyrazolo[1,5-a]pyridines | acs.orgnih.gov |
| Tetrakis(triphenylphosphine)palladium(0) | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine, Boronic acid pinacol (B44631) ester | 5-Substituted Pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |
| Silver Triflate | 5-Alkynylpyrazole-4-carbaldehydes, p-Toluenesulfonyl hydrazide, Ketone/Aldehyde | Dipyrazolo[1,5-a:4',3'-c]pyridines | nih.gov |
Palladium-Catalyzed Reactions for C-C and C-Heteroatom Bond Formation
Palladium catalysis stands as a cornerstone in the synthesis and functionalization of the pyrazolo[1,5-a]pyridine skeleton. Its versatility enables the formation of both carbon-carbon and carbon-heteroatom bonds with high precision, often under mild conditions. These reactions have become indispensable tools for medicinal chemists to generate libraries of complex molecules for drug discovery programs. researchgate.net
Regioselective C-H Activation and Arylation at the Pyrazolo[1,5-a]pyridine Core
Direct C-H activation is a powerful strategy that avoids the pre-functionalization of starting materials, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. figshare.comresearchgate.net In the context of pyrazolo[1,5-a]pyridines, palladium-catalyzed C-H arylation has been developed to selectively introduce aryl groups at specific positions of the heterocyclic core.
Research has demonstrated that the direct arylation of pyrazolo[1,5-a]pyridines with aryl iodides can be selectively directed to either the C-3 or C-7 positions by the choice of an additive. figshare.comacs.org When cesium(I) fluoride (B91410) is used, arylation occurs preferentially at the C-3 position. Conversely, employing silver(I) carbonate as the additive directs the arylation to the C-7 position. figshare.comacs.org These reactions exhibit good functional group tolerance, and in some cases, a small amount of the 3,7-diarylated product can be isolated. acs.org
Another approach involves the direct regioselective oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]pyridines with various five-membered heteroarenes like thiophenes, furans, and indoles. rsc.org This method, using a Pd(OAc)₂ catalyst and a silver acetate (B1210297) oxidant, proceeds without the need for pre-activation or directing groups, offering a straightforward route to complex bi(hetero)aryl structures. rsc.orgresearchgate.net
| Catalyst/Reagents | Coupling Partner | Position of Arylation | Key Findings | Reference(s) |
| Pd(OAc)₂ / CsF | Aryl iodide | C-3 | Additive controls regioselectivity. | acs.org, figshare.com |
| Pd(OAc)₂ / Ag₂CO₃ | Aryl iodide | C-7 | Additive controls regioselectivity. | acs.org, figshare.com |
| Pd(OAc)₂ / AgOAc | Heteroarenes (e.g., thiophenes, furans) | C-3 | Direct oxidative C-H/C-H cross-coupling without pre-activation. | rsc.org |
| Pd(OAc)₂ / 1,10-Phenanthroline | Aryl halide | C-3 (on pyrazolo[3,4-d]pyrimidine) | First example of regioselective C-H arylation on this scaffold. | researchgate.net |
Cross-Coupling Reactions for Functional Group Introduction at Specific Positions
Traditional palladium-catalyzed cross-coupling reactions remain a highly effective and flexible methodology for the functionalization of the pyrazolo[1,5-a]pyridine nucleus, particularly when starting with a halogenated precursor. thieme-connect.com A variety of 7-substituted pyrazolo[1,5-a]pyridines have been synthesized from 7-iodo derivatives, demonstrating the broad scope of this approach. thieme-connect.com
These transformations include several name reactions:
Suzuki Reaction: Coupling with boronic acids (e.g., 4-fluorophenylboronic acid) using a Pd(PPh₃)₄ catalyst affords 7-arylpyrazolo[1,5-a]pyridines. thieme-connect.com
Stille Reaction: Reaction with organostannanes, such as phenyl- or vinyltributylstannane, provides access to 7-phenyl and 7-vinyl derivatives. thieme-connect.com
Sonogashira Reaction: Coupling with terminal alkynes like trimethylsilylacetylene (B32187) in the presence of a palladium catalyst and a copper(I) co-catalyst, followed by desilylation, yields 7-ethynylpyrazolo[1,5-a]pyridines. thieme-connect.com
Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based functional groups. For instance, using a Pd₂(dba)₃ catalyst with a P(t-Bu)₃ ligand enables the amination with benzylpiperazine. thieme-connect.com
Negishi Reaction: This involves the coupling of an organozinc reagent. A 7-pyrazolo[1,5-a]pyridinylzinc iodide intermediate can be coupled with ethyl 4-iodobenzoate (B1621894) to form the corresponding biaryl product. thieme-connect.com
Cyanation: The introduction of a cyano group can be achieved by reacting the 7-iodo derivative with copper(I) cyanide in a palladium-catalyzed reaction. thieme-connect.com
| Cross-Coupling Reaction | Reagents | Functional Group Introduced | Reference(s) |
| Suzuki | Arylboronic acid, Pd(PPh₃)₄ | Aryl | thieme-connect.com |
| Stille | Organostannane, Pd(PPh₃)₄ | Phenyl, Vinyl | thieme-connect.com |
| Sonogashira | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI | Ethynyl | thieme-connect.com |
| Buchwald-Hartwig | Amine, Pd₂(dba)₃, P(t-Bu)₃ | Amino | thieme-connect.com |
| Negishi | Organozinc, Pd(PPh₃)₄ | Aryl | thieme-connect.com |
| Cyanation | CuCN, Pd catalyst | Cyano | thieme-connect.com |
Copper-Mediated Transformations for this compound Analogues
Copper catalysis offers a cost-effective and efficient alternative for the synthesis of pyrazolo[1,5-a]pyridine derivatives. These methods often proceed under mild conditions and demonstrate broad substrate applicability.
One notable copper-mediated method involves the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates through an oxidative linkage of C-C and N-N bonds. rsc.org This protocol reacts pyridyl esters with various benzonitriles, with better yields observed for benzonitriles bearing electron-withdrawing groups. rsc.org A key advantage of this approach is that it does not require the pre-synthesis of N-aminopyridine derivatives, which can be a multi-step process. rsc.org
Furthermore, copper-catalyzed approaches have been employed in the synthesis of more complex structural analogues, such as triazole-linked pyrazolo[1,5-a]pyrimidine glycohybrids. nih.gov This involves a "click chemistry" reaction—a copper(I)-catalyzed 1,3-dipolar cycloaddition—between propargylated pyrazolo[1,5-a]pyrimidines and azidoglycosides, often facilitated by microwave irradiation. nih.govresearchgate.net
Rhodium-Catalyzed Routes to Pyrazolo[1,5-a]pyridine Frameworks
While less common than palladium or copper, rhodium catalysis provides unique reactivity for the functionalization of pyrazolo[1,5-a]pyridine systems. A significant development is the rhodium(III)-catalyzed C-H functionalization of 7-arylpyrazolo[1,5-a]pyrimidines. acs.org
In this transformation, the pyrazolo[1,5-a]pyrimidine moiety itself acts as a directing group for the first time, facilitating the regioselective ortho-C-H amidation of the 7-aryl substituent with dioxazolones. acs.org Mechanistic studies suggest the reaction proceeds through a six-membered rhodacycle intermediate involving the N1 atom of the pyrazole ring, which is crucial for the C-H bond activation and observed regioselectivity. acs.org This method provides a novel route to access substituted 7-arylpyrazolo[1,5-a]pyrimidines, which are valuable building blocks in medicinal chemistry. acs.org
Sustainable and Green Chemistry Aspects in this compound Synthesis
In recent years, the principles of green chemistry have become increasingly influential in synthetic organic chemistry. For the synthesis of pyrazolo[1,5-a]pyridines and their analogues, this has led to the development of more environmentally benign protocols, with a focus on energy efficiency, waste reduction, and the use of less hazardous reagents.
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to significantly reduced reaction times, increased yields, and higher product purities compared to conventional heating methods. nih.govnih.gov
This technology has been successfully applied to various steps in the synthesis of pyrazolo[1,5-a]pyridines and their analogues. For example, a one-pot, two-step synthesis of 7-substituted pyrazolo[1,5-a]pyrimidines utilizes microwave irradiation to facilitate a palladium-catalyzed direct C-H arylation, followed by saponification and decarboxylation. rsc.org This microwave-assisted protocol dramatically shortens reaction times and provides excellent yields. rsc.org
Microwave heating has also been employed in the copper-catalyzed synthesis of triazole-linked pyrazolo[1,5-a]pyrimidine glycohybrids, achieving the desired products in a remarkably short time frame. nih.gov Similarly, cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core, such as the reaction between 5-amino-1H-pyrazoles and 3-oxo-2-(2-arylhydrazinylidene)butanenitriles, are significantly enhanced under microwave conditions, often proceeding rapidly and without the need for a solvent. nih.gov
| Reaction Type | Key Features of Microwave Protocol | Reference(s) |
| Pd-catalyzed C-H Arylation/Decarboxylation | One-pot, two-step process with short reaction times and excellent yields. | rsc.org |
| Copper-catalyzed Cycloaddition | Concise route to glycohybrids with yields up to 98% in a short time. | researchgate.net, nih.gov |
| Cyclization/Condensation | Solvent-free conditions, high yields, and purity in short reaction times. | nih.gov |
| Multicomponent Reaction | Synthesis of thiazolo[3,2-a]pyrimidine derivatives with elevated efficiency. | clockss.org |
Ultrasonic Irradiation in Pyrazolo[1,5-a]pyridine Synthesis
The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool for promoting reactions, often leading to higher yields, shorter reaction times, and milder conditions compared to conventional heating methods. nih.gov This green chemistry approach utilizes the energy of acoustic cavitation to accelerate chemical transformations. researchgate.net
In the context of fused pyrazole systems, ultrasound has been successfully employed to synthesize pyrazolo[1,5-a]pyrimidines, a class of compounds structurally related to pyrazolo[1,5-a]pyridines. For instance, the cyclocondensation reaction of 3-amino-5-methyl-1H-pyrazole with various 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones was carried out under ultrasonic irradiation at 75°C. researchgate.netnih.gov This method provided the desired pyrazolo[1,5-a]pyrimidine products in satisfactory to excellent yields (61-98%) within a remarkably short reaction time of just 5 minutes. researchgate.netnih.gov This represents a significant improvement over conventional heating methods. researchgate.net
Another study demonstrated the synthesis of antipyrinyl-pyrazolo[1,5-a]pyrimidines through the reaction of a specific aminopyrazole with formylated active proton compounds. eurjchem.com The use of ultrasound in an aqueous medium, catalyzed by potassium bisulfate (KHSO4), facilitated an efficient and environmentally friendly synthesis. eurjchem.comeurjchem.com These examples underscore the potential of ultrasonic irradiation as a valuable technique for the rapid and efficient construction of the pyrazolo[1,5-a]pyridine core and its analogues, minimizing energy consumption and reaction times. nih.govbme.hu
Table 1: Comparison of Ultrasonic vs. Conventional Synthesis of Pyrazolo[1,5-a]pyrimidines
| Reactants | Method | Conditions | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Enone 1a + Aminopyrazole 2 | Ultrasound | EtOH, 75°C | 5 min | 98% | researchgate.net |
| Enone 1a + Aminopyrazole 2 | Conventional | EtOH, 75°C | 15 min | 95% | researchgate.net |
| Enone 1c + Aminopyrazole 2 | Ultrasound | EtOH, 75°C | 5 min | 94% | researchgate.net |
Solvent-Free and Aqueous Reaction Media
The shift towards green chemistry has prioritized the use of environmentally benign solvents, with water being the most desirable choice, or eliminating the solvent altogether. nih.gov Several synthetic protocols for pyrazolo[1,5-a]pyridines and their analogues have been developed in accordance with these principles.
An efficient and environmentally friendly regioselective synthesis of new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines was achieved by reacting 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) with various unsymmetrical 1,3-diketones in water, without the need for any catalysts or additives. nih.gov Similarly, a one-pot, multi-component reaction for synthesizing benzo[c]pyrazolo nih.goveurjchem.comnaphthyridine derivatives has been developed using an "on-water" methodology, which involves the reaction of isatin, malononitrile, and 3-aminopyrazole. nih.gov This approach benefits from the unique properties of water to accelerate the reaction cascade, leading to good to excellent yields. nih.gov
Microwave-assisted, solvent-free synthesis represents another significant advancement. nih.gov Researchers have demonstrated an efficient palladium-catalyzed synthesis of various pyrazole-fused heterocycles, including pyrazolo[1,5-a]pyrimidines, under solvent-free conditions. This method, which utilizes microwave irradiation to accelerate the reaction between β-halovinyl/aryl aldehydes and aminopyrazoles, offers high yields and simplified work-up procedures. nih.gov The use of aqueous media, often in conjunction with ultrasound, has also been shown to be highly effective, as seen in the KHSO4-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine derivatives. eurjchem.combme.hu
Development and Application of Reusable Catalytic Systems
The development of reusable catalytic systems is a cornerstone of sustainable chemical manufacturing, aiming to reduce waste and lower production costs. nih.gov In the synthesis of pyrazolo[1,5-a]pyrimidines, significant progress has been made in this area.
Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused over multiple cycles. One such example is the use of K5CoW12O40·3H2O, a Keggin-type polyoxometalate, as a heterogeneous and recyclable catalyst for the synthesis of pyrazolo[1,5-a]pyrimidin-5-ones. nih.gov
Broader advancements in this field include the use of various transition metal catalysts, enzyme-based systems, and metal-organic frameworks (MOFs) to catalyze the formation of the pyrazolo[1,5-a]pyrimidine scaffold. nih.gov These systems not only offer the benefit of recyclability but also contribute to reducing the generation of toxic by-products, aligning with the principles of green chemistry. nih.gov For example, palladium-catalyzed reactions, such as those performed under microwave irradiation, are crucial for constructing these heterocyclic systems, and efforts are ongoing to develop recyclable palladium catalysts to improve the sustainability of these processes. nih.gov
Regiocontrol and Stereoselectivity in this compound Synthesis
Regiocontrol is a critical aspect of synthesizing substituted pyrazolo[1,5-a]pyridines, as the position of substituents on the heterocyclic core dictates the molecule's properties and biological activity. The formation of the pyrazolo[1,5-a]pyridine ring typically involves the reaction of an aminopyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent, where the regiochemical outcome depends on which nitrogen atom of the pyrazole ring participates in the initial cyclization step.
A highly regioselective synthesis of 2-methyl-7-substituted pyrazolo[1,5-a]pyrimidines has been achieved by reacting 3-amino-5-methyl-1H-pyrazole with β-dimethylaminovinyl ketones. researchgate.net The reaction proceeds in refluxing acetic acid, consistently yielding the 7-substituted isomer. This selectivity arises from the initial nucleophilic attack of the exocyclic amino group of the aminopyrazole onto the β-carbon of the vinyl ketone, followed by cyclization and dehydration.
Similarly, the condensation of enynones with aminopyrazoles provides a straightforward and fully regioselective route to 7-substituted pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net This reaction proceeds without the need for additional reagents or catalysts and tolerates a wide variety of functional groups on both reactants. nih.gov
Another powerful method for achieving predictable regioselectivity is the TEMPO-mediated [3+2] annulation-aromatization of N-aminopyridines with α,β-unsaturated compounds. nih.govacs.org This protocol delivers multi-substituted pyrazolo[1,5-a]pyridines in good to excellent yields with high regioselectivity, demonstrating the versatility and control achievable in modern synthetic methods. nih.govacs.org Stereoselectivity is generally not a factor in the synthesis of the aromatic pyrazolo[1,5-a]pyridine core itself, but it becomes relevant when chiral centers are present in the substituents.
Table 2: Examples of Regioselective Synthesis of Pyrazolo[1,5-a]pyridine Analogues
| Reactant A | Reactant B | Product | Key Feature | Reference |
|---|---|---|---|---|
| 3-Amino-5-methyl-1H-pyrazole | β-Dimethylaminovinyl ketones | 2-Methyl-7-substituted pyrazolo[1,5-a]pyrimidines | Highly regioselective for the 7-substituted isomer | researchgate.net |
| N-Aminopyridines | α,β-Unsaturated Compounds | Multi-substituted pyrazolo[1,5-a]pyridines | High and predictable regioselectivity via TEMPO-mediated annulation | nih.govacs.org |
Reactivity and Mechanistic Investigations of 7 Methylpyrazolo 1,5 a Pyridine and Its Derivatives
Exploration of Reaction Pathways and Mechanistic Elucidations
The synthesis of the pyrazolo[1,5-a]pyridine (B1195680) core, including the 7-methyl derivative, is achieved through several strategic pathways. The elucidation of the mechanisms involved, particularly the role of key intermediates and the application of modern synthetic methods like cross-dehydrogenative coupling, has been a focus of significant research.
The formation of the pyrazolo[1,5-a]pyridine ring system predominantly occurs via cycloaddition reactions, where the nature of the intermediates is central to the reaction's outcome. The most common method involves the [3+2] cycloaddition of N-aminopyridinium ylides, generated in situ from N-aminopyridinium salts, with suitable dipolarophiles such as alkynes and alkenes. acs.orgorganic-chemistry.orgnih.gov This process is highly efficient for creating a variety of functionalized pyrazolo[1,5-a]pyridine architectures. organic-chemistry.org
Another key pathway involves the intramolecular cyclization of transient intermediates. acs.orgnih.gov For instance, the reaction can proceed through the formation of a transient nitrene intermediate, which then undergoes cyclization to form the fused heterocyclic system. nih.gov
In a catalyst-free approach promoted by acetic acid and molecular oxygen, the reaction between an N-amino-2-iminopyridine and a β-dicarbonyl compound proceeds through a proposed set of intermediates. A plausible mechanism suggests that the enol form of the dicarbonyl compound performs a nucleophilic addition to the activated N-amino-2-iminopyridine. acs.org This creates an initial adduct (Intermediate A), which then undergoes oxidative dehydrogenation with molecular oxygen to form Intermediate B. Subsequent intramolecular cyclization yields Intermediate C, which then loses a water molecule to afford the final pyrazolo[1,5-a]pyridine product. acs.orgnih.gov An alternative pathway involves the dehydration and cyclization of Intermediate A preceding the final oxidative dehydrogenation step. nih.gov
A scalable, catalyst-free sonochemical strategy has also been developed, involving the [3+2] cycloaddition of 2-imino-1H-pyridin-1-amines with alkynes or alkenes. nih.govacs.org This method is believed to proceed through a concerted [3+2] annulation process, highlighting an efficient pathway that avoids harsh reagents or catalysts. nih.gov
Cross-dehydrogenative coupling (CDC) has emerged as a powerful, atom-economical strategy for forming C-C and C-heteroatom bonds by coupling two C-H entities. This approach has been successfully applied to the synthesis of substituted pyrazolo[1,5-a]pyridines.
An efficient, catalyst-free CDC method utilizes acetic acid and molecular oxygen to promote the reaction between N-amino-2-iminopyridine derivatives and β-dicarbonyl compounds, such as β-ketoesters and β-diketones. acs.orgnih.gov The mechanism is proposed to involve a formal oxidative C(sp³)–C(sp²) dehydrogenative coupling followed by a dehydrative cyclization. nih.gov The process is initiated by the nucleophilic attack of the enol form of the β-dicarbonyl substrate on the N-amino-2-iminopyridine, activated by a proton transfer from acetic acid. The resulting adduct then undergoes oxidative dehydrogenation via molecular oxygen, followed by cyclization and dehydration to yield the pyrazolo[1,5-a]pyridine core. acs.org
Palladium-catalyzed CDC reactions have also been developed for the direct C-H/C-H bond coupling of pyrazolo[1,5-a]pyridine precursors. researchgate.net This methodology allows for the synthesis of 3,3'-bipyrazolo[1,5-a]pyridine derivatives with good functional group tolerance and high yields. Mechanistic studies, including kinetic isotope effect experiments, support a mechanism involving palladium(II)-catalyzed C-H bond activation. researchgate.net These advanced methods provide direct access to complex derivatives that would be difficult to obtain through classical approaches.
Table 1: Selected Examples of Pyrazolo[1,5-a]pyridine Synthesis via CDC This table is interactive. Users can sort and filter the data.
| Entry | Reactants | Conditions | Product | Yield (%) | Ref |
|---|---|---|---|---|---|
| 1 | N-amino-2-imino-4-methyl-6-phenyl-1,2-dihydropyridine + Ethyl acetoacetate | EtOH, O₂, 130 °C, 18 h | 7-Amino-2,5-dimethyl-6-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 94 | acs.org |
| 2 | N-amino-2-imino-4-methyl-6-phenyl-1,2-dihydropyridine + Ethyl benzoylacetate | EtOH, O₂, 130 °C, 18 h | 7-Amino-5-methyl-2,6-diphenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 82 | acs.org |
| 3 | N-amino-2-imino-4-methyl-6-(4-methoxyphenyl)-1,2-dihydropyridine + Ethyl acetoacetate | EtOH, O₂, 130 °C, 18 h | 7-Amino-6-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | 88 | acs.org |
Transformation Reactions of the 7-Methylpyrazolo[1,5-a]pyridine Scaffold
Once formed, the this compound scaffold can undergo a variety of transformation reactions, allowing for extensive functionalization and the generation of diverse molecular libraries. mdpi.comnih.gov
Key transformation reactions include:
Halogenation: The pyrazolo[1,5-a]pyrimidine (B1248293) ring, a related scaffold, can undergo regioselective C-H halogenation at the 3-position of the pyrazole (B372694) ring using reagents like N-halosuccinimides or sodium halides with an oxidant. thieme-connect.de
Sulfenylation: Regioselective sulfenylation also occurs at the C-3 position when pyrazolo[1,5-a]pyrimidines are treated with thiols. thieme-connect.de
Nucleophilic Substitution: The chlorine atom at the C7 position of the 2-methylpyrazolo[1,5-a]pyrimidine (B1316446) core is highly reactive towards nucleophilic substitution. nih.gov This reactivity allows for the introduction of various functionalities, such as morpholine, by reacting 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) with the nucleophile. nih.gov
Palladium-Catalyzed Cross-Coupling: Following nucleophilic substitution at C7, the remaining chlorine at C5 can be functionalized using Suzuki or Buchwald-Hartwig coupling reactions. For example, 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine serves as a key intermediate for synthesizing a range of derivatives via these coupling methods. nih.gov
Reductive Dearomatization: The pyridine (B92270) ring of 7-substituted pyrazolo[1,5-a]pyrimidines can be selectively reduced. A highly enantioselective rhodium-catalyzed asymmetric hydrogenation has been developed to produce chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivity. nih.gov
Amide Coupling: Pyrazolo[1,5-a]pyridine-3-carboxylic acids can be readily converted into their corresponding amides via standard amidation reactions, coupling them with various primary amines. acs.org
Table 2: Functionalization Reactions of the Pyrazolo[1,5-a]pyridine Core This table is interactive. Users can sort and filter the data.
| Reaction Type | Position(s) | Reagents/Conditions | Product Type | Ref |
|---|---|---|---|---|
| Nucleophilic Substitution | C7 | Morpholine, K₂CO₃, Acetone | 7-Morpholinyl derivative | nih.gov |
| Suzuki Coupling | C5 | Boronic acid pinacol (B44631) ester, Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl/heteroaryl derivative | nih.gov |
| Buchwald-Hartwig Coupling | C5 | Amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 5-Amino derivative | nih.gov |
| Asymmetric Hydrogenation | Pyridine ring | H₂, [Rh(COD)Cl]₂, Chiral phosphine (B1218219) ligand | Tetrahydropyrazolo[1,5-a]pyrimidine | nih.gov |
| Amidation | C3 | Carboxylic acid, Amine, Coupling agents | 3-Carboxamide derivative | acs.org |
Nucleophilic and Electrophilic Reactivity Profiles of the this compound Core
The reactivity of the pyrazolo[1,5-a]pyridine core towards nucleophiles and electrophiles is dictated by the electron distribution within the fused bicyclic system. The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at positions analogous to the 2- and 4-positions of pyridine itself. uoanbar.edu.iq The fusion of the electron-rich pyrazole ring modulates this reactivity.
Electrophilic Reactivity: The pyrazole portion of the scaffold is more susceptible to electrophilic substitution than the pyridine ring. Experimental evidence shows that electrophilic attack, such as halogenation and sulfenylation, occurs regioselectively at the C3-position . thieme-connect.de Furthermore, palladium-catalyzed direct arylation, which involves C-H activation, can be selectively directed to either the C3 or C7 positions depending on the reaction additives, indicating these sites are prone to electrophilic-type functionalization. researchgate.net
Nucleophilic Reactivity: The pyridine ring's electron deficiency makes it the primary target for nucleophiles. The C7-position (α to the bridgehead nitrogen) is particularly electrophilic and highly activated towards nucleophilic aromatic substitution, especially when bearing a good leaving group like a halogen. nih.gov The selective substitution of the C7-chloro group over the C5-chloro group in 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine highlights the superior reactivity of the C7 position towards nucleophiles. nih.gov The C5-position also undergoes nucleophilic substitution, though it is generally less reactive than C7. The introduction of strongly electron-donating groups onto the ring system can enhance the nucleophilicity of the entire scaffold. researchgate.net
Advanced Spectroscopic and Structural Characterization of 7 Methylpyrazolo 1,5 a Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the constitution and stereochemistry of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals can be achieved, confirming the specific arrangement of atoms within the 7-Methylpyrazolo[1,5-a]pyridine framework. researchgate.net
The ¹H NMR spectrum of this compound provides initial evidence for the arrangement of protons on the bicyclic ring system and the identity of substituents. The methyl group at the C7 position is readily identified as a singlet in the upfield region. The aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings exhibit characteristic chemical shifts and coupling patterns that allow for their specific assignment.
The ¹³C NMR spectrum complements the ¹H data by providing the chemical shift for each unique carbon atom in the molecule. The position of these signals is indicative of the carbon's electronic environment. The carbon of the methyl group appears at high field, while the carbons of the aromatic rings are found in the downfield region. The assignments of carbon resonances are typically based on chemical shift arguments, one-bond carbon-hydrogen coupling constants (¹J(CH)), and long-range couplings. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Predicted data is based on analysis of related pyrazolo[1,5-a]pyridine (B1195680) and pyrazolo[1,5-a]pyrimidine (B1248293) systems. Actual values may vary based on solvent and experimental conditions. researchgate.netresearchgate.netchemicalbook.com
| Position | Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |
| 2 | H | ~7.9-8.1 | d | ~2.0 |
| 3 | H | ~6.5-6.7 | d | ~2.0 |
| 4 | H | ~7.0-7.2 | dd | ~9.0, ~7.0 |
| 5 | H | ~6.6-6.8 | d | ~9.0 |
| 6 | H | ~7.3-7.5 | d | ~7.0 |
| 7-CH₃ | H | ~2.4-2.6 | s | - |
| 2 | C | ~140-142 | ||
| 3 | C | ~93-95 | ||
| 3a | C | ~148-150 | ||
| 4 | C | ~118-120 | ||
| 5 | C | ~112-114 | ||
| 6 | C | ~128-130 | ||
| 7 | C | ~139-141 | ||
| 7-CH₃ | C | ~17-19 |
While 1D NMR provides essential data, 2D NMR experiments are indispensable for confirming the complete molecular connectivity.
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show correlations between H-2 and H-3 on the pyrazole ring, as well as the coupling network between H-4, H-5, and H-6 on the pyridine ring. emerypharma.com This helps to trace the proton sequence along each ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. columbia.edu An HSQC spectrum would show a cross-peak connecting the signal for H-2 to C-2, H-3 to C-3, H-4 to C-4, and so on. youtube.com This technique is crucial for the unambiguous assignment of protonated carbons in the ¹³C spectrum. emerypharma.com It also confirms which carbons are quaternary (like C-3a and C-7) as they will not show a correlation.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key to assembling the complete carbon skeleton by showing correlations between protons and carbons over two or three bonds (²J and ³J couplings). columbia.edu For instance, the protons of the 7-methyl group would show an HMBC correlation to C-7 and C-6, definitively placing the methyl group at the 7-position. Likewise, H-5 would show correlations to C-4, C-6, and the bridgehead carbon C-3a, helping to link the two ring systems. emerypharma.com HMBC is particularly vital for assigning quaternary carbons that are not observable in an HSQC experiment. emerypharma.com
Isotopic labeling, particularly with deuterium (B1214612), is a powerful tool in mechanistic studies. nih.gov In the context of pyrazolo[1,5-a]pyridines, deuterium can be incorporated at specific positions to trace reaction pathways. An efficient method has been developed for the synthesis of 7-deuteropyrazolo[1,5-a]pyridine derivatives. This involves an α-H/D exchange of 1-aminopyridinium cations in a basic D₂O solution, followed by a cycloaddition reaction. nih.govresearchgate.net
The success of the deuteration is confirmed by ¹H NMR, where a significant decrease in the intensity of the signal corresponding to the proton at the deuterated position is observed. researchgate.net In the ¹³C NMR spectrum of a 7-deutero-substituted compound, the signal for C-7 would appear as a triplet due to C-D coupling, providing definitive proof of the label's location. researchgate.net Such labeled compounds are invaluable for studying reaction mechanisms where a proton transfer at the 7-position is a key step. nih.gov
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound. miamioh.edu
For this compound, the mass spectrum would show a strong molecular ion peak. The fragmentation of aromatic nitrogen heterocycles like pyridine often involves the loss of small, stable molecules or radicals. researchgate.net Expected fragmentation pathways for the 7-methyl derivative could include the loss of a hydrogen radical (M-1), the loss of acetonitrile (B52724) (CH₃CN) via ring cleavage, or the expulsion of a methyl radical (M-15).
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. researchgate.net This precision allows for the determination of the exact elemental formula of the molecular ion and its fragments, which is a definitive method for confirming the compound's identity. nih.gov For example, HRMS data for ethyl 7-D-pyrazolo[1,5-a]pyridine-3-carboxylate confirmed its elemental composition as C₁₀H₉DN₂O₂, with a found mass of 191.0801 against a calculated requirement of 191.0800, demonstrating the high accuracy of the technique. researchgate.net This level of precision is invaluable for distinguishing between isomers and confirming the successful incorporation of isotopes like deuterium. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Table 2: Predicted IR Absorption Bands for this compound
Data based on characteristic frequencies for pyridine and aromatic C-H/C-C bonds. researchgate.netnist.govresearchgate.net
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2980-2850 | C-H Stretch | Methyl (CH₃) group |
| 1600-1450 | C=C and C=N Stretch | Aromatic Rings |
| 1450-1375 | C-H Bend | Methyl (CH₃) group |
| 900-675 | C-H Bend (out-of-plane) | Aromatic C-H |
The spectrum would be characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹, and aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹. nist.gov The key fingerprint region (1600-1450 cm⁻¹) would contain a series of sharp bands due to the C=C and C=N stretching vibrations of the fused aromatic rings. researchgate.net Out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range would also be present, providing further structural confirmation. nist.gov
X-ray Crystallography for Definitive Solid-State Structural Elucidation
X-ray crystallography stands as the unequivocal method for the determination of the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation, planarity, and intermolecular interactions within the crystal lattice.
Detailed Research Findings
In a key study, the crystal structures of 2-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile (B8714290) and S-2-methylthiopyrazolo[1,5-a]pyridin-3-yl p-chlorothiobenzoate were determined to confirm their chemical structures and to analyze their geometric characteristics. iucr.org
For 2-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile, the pyrazolo[1,5-a]pyridine skeleton is planar, with a maximum deviation of 0.019 Å. iucr.org However, significant steric interactions between the 2-phenyl and 3-cyano substituents lead to notable changes in bond angles. iucr.org In contrast, the pyrazolo[1,5-a]pyridine skeleton of S-2-methylthiopyrazolo[1,5-a]pyridin-3-yl p-chlorothiobenzoate, where the substituents at positions 2 and 3 are connected via longer C-S bonds, shows no significant distortion and its bond distances and angles are very similar to those calculated for the parent, unsubstituted pyrazolo[1,5-a]pyridine. iucr.org
The crystallographic data for these derivatives provide a solid foundation for understanding the solid-state structure of the pyrazolo[1,5-a]pyridine core. The tables below summarize the key crystallographic parameters for these two derivatives.
Table 1: Crystal Data and Structure Refinement for Pyrazolo[1,5-a]pyridine Derivatives
| Parameter | 2-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile | S-2-methylthiopyrazolo[1,5-a]pyridin-3-yl p-chlorothiobenzoate |
| Empirical Formula | C₁₄H₉N₃ | C₁₅H₁₁ClN₂OS₂ |
| Formula Weight | 219.25 | 334.85 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 13.931(2) | 10.380(3) |
| b (Å) | 7.901(2) | 10.457(2) |
| c (Å) | 10.198(2) | 14.372(3) |
| β (°) | 100.91(1) | 103.95(2) |
| Volume (ų) | 1099.3(3) | 1514.3(6) |
| Z | 4 | 4 |
| Data Source: iucr.org |
Table 2: Selected Bond Lengths (Å) for the Pyrazolo[1,5-a]pyridine Ring System
| Bond | 2-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile | S-2-methylthiopyrazolo[1,5-a]pyridin-3-yl p-chlorothiobenzoate |
| N(1)-N(2) | 1.369(3) | 1.373(5) |
| N(2)-C(3) | 1.332(3) | 1.331(6) |
| C(3)-C(3a) | 1.431(4) | 1.432(7) |
| C(3a)-N(4) | 1.328(3) | 1.321(6) |
| N(4)-C(5) | 1.371(4) | 1.368(7) |
| C(5)-C(6) | 1.371(4) | 1.371(8) |
| C(6)-C(7) | 1.383(4) | 1.385(8) |
| C(7)-C(3a) | 1.401(4) | 1.402(7) |
| C(7)-N(1) | 1.370(3) | 1.372(6) |
| Data Source: iucr.org |
Table 3: Selected Bond Angles (°) for the Pyrazolo[1,5-a]pyridine Ring System
| Angle | 2-phenylpyrazolo[1,5-a]pyridine-3-carbonitrile | S-2-methylthiopyrazolo[1,5-a]pyridin-3-yl p-chlorothiobenzoate |
| C(7)-N(1)-N(2) | 105.1(2) | 105.0(4) |
| N(1)-N(2)-C(3) | 113.1(2) | 112.9(4) |
| N(2)-C(3)-C(3a) | 106.6(2) | 106.9(4) |
| C(3)-C(3a)-N(4) | 134.1(2) | 133.4(5) |
| C(3a)-N(4)-C(5) | 117.4(2) | 117.6(5) |
| N(4)-C(5)-C(6) | 122.0(3) | 122.0(5) |
| C(5)-C(6)-C(7) | 119.5(3) | 119.6(5) |
| C(6)-C(7)-N(1) | 129.5(2) | 129.3(5) |
| N(1)-C(7)-C(3a) | 108.6(2) | 108.8(4) |
| N(2)-C(3)-C(2) | 123.2(2) | 122.2(4) |
| C(3a)-C(3)-C(2) | 130.2(2) | 130.9(5) |
| Data Source: iucr.org |
These crystallographic studies, while not on the specific 7-methyl derivative, provide invaluable, experimentally determined structural parameters for the core pyrazolo[1,5-a]pyridine framework. They confirm the planarity and aromaticity of the fused ring system and demonstrate how different substituents can influence the local geometry through steric and electronic effects. This information is critical for building accurate molecular models of other derivatives, including this compound, and for predicting their physical and chemical properties.
Computational Chemistry and Theoretical Investigations of 7 Methylpyrazolo 1,5 a Pyridine
Electronic Structure Analysis using Density Functional Theory (DFT)
Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a workhorse of modern computational chemistry, enabling the accurate calculation of molecular geometries, energies, and electronic properties. researchgate.net Functionals like B3LYP are commonly used in these studies. researchgate.net
DFT calculations are employed to determine the optimized ground-state geometry of 7-Methylpyrazolo[1,5-a]pyridine, revealing key bond lengths, bond angles, and dihedral angles. Analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the molecule's electronic behavior.
For the parent pyrazolo[1,5-a]pyridine (B1195680) scaffold, the HOMO is typically distributed across the bicyclic π-system, while the LUMO is also located on the aromatic rings. The introduction of a methyl group at the C7 position, being a weak electron-donating group (EDG), is expected to raise the energy of the HOMO more significantly than the LUMO. This narrows the HOMO-LUMO energy gap, which can influence the molecule's color and reactivity. researchgate.net The calculated HOMO and LUMO energy values indicate that charge transfer can occur within the molecule. researchgate.net
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the MEP would show negative potential (red/yellow regions) concentrated around the nitrogen atoms, particularly the N1 atom of the pyrazole (B372694) ring and the N8 atom in the bridgehead position, indicating their nucleophilic character. Positive potential (blue regions) would be associated with the hydrogen atoms.
Table 1: Illustrative Ground State Properties of this compound (Calculated) This table presents typical data obtained from a DFT calculation (e.g., at the B3LYP/6-31G(d) level) and is for illustrative purposes.
| Property | Calculated Value | Description |
| Total Energy | -401.5 Hartree | The total electronic energy of the optimized molecule in its ground state. |
| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |
| LUMO Energy | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |
| HOMO-LUMO Gap | 4.7 eV | The energy difference between HOMO and LUMO, crucial for electronic transitions. |
| Dipole Moment | 2.5 Debye | A measure of the overall polarity of the molecule. |
DFT is a powerful tool for predicting Nuclear Magnetic Resonance (NMR) parameters, which is invaluable for confirming molecular structures. ruc.dk The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach used in conjunction with DFT to calculate isotropic magnetic shielding tensors. imist.ma These calculated values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory.
By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data, a direct and unambiguous assignment of all signals can be achieved. researchgate.net Various DFT functionals, such as B3LYP, TPSSTPSS, and B97D, are often tested to find the best correlation with experimental values. nih.gov This computational approach is particularly useful for distinguishing between isomers, such as 5-methyl- and 7-methylpyrazolo[1,5-a]pyrimidine, where a simple method based on the calculated carbon chemical shift of the methyl group can confirm the substitution pattern. researchgate.net
Table 2: Illustrative Comparison of Calculated and Experimental NMR Chemical Shifts (ppm) for this compound This table illustrates how calculated NMR data is compared to experimental values for structure verification. Experimental values are hypothetical.
| Atom | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |
| C2 | 129.1 | 128.8 | 7.95 | 7.92 |
| C3 | 93.5 | 93.2 | 6.50 | 6.48 |
| C5 | 115.8 | 115.6 | 7.45 | 7.43 |
| C6 | 112.1 | 111.9 | 6.80 | 6.77 |
| C7 | 147.2 | 147.0 | - | - |
| C8a | 140.3 | 140.1 | - | - |
| 7-CH₃ | 17.0 | 16.8 | 2.45 | 2.42 |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
TD-DFT extends the principles of DFT to excited states, allowing for the simulation and interpretation of electronic absorption and emission spectra. researchgate.net It calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. youtube.com
TD-DFT is instrumental in characterizing Intramolecular Charge Transfer (ICT) states. An ICT process involves the transfer of electron density from a donor part of a molecule to an acceptor part upon photoexcitation. Analysis of the molecular orbitals involved in the electronic transition provides clear evidence for ICT.
For this compound, the fused heterocyclic system acts as a π-amphoteric unit, capable of both donating and accepting electron density. nih.gov The HOMO-to-LUMO transition often represents the primary electronic excitation. If the HOMO is localized on one region of the molecule (e.g., the pyrazole ring) and the LUMO on another (e.g., the pyridine (B92270) ring), the transition will have significant ICT character. The electron-donating methyl group at C7 enhances the electron density of the ring system, potentially promoting the pyrazolo[1,5-a]pyridine core as the donor unit in a push-pull system, leading to strong ICT upon excitation. nih.gov
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of a molecule. youtube.com The calculation provides a list of excitation energies (which can be converted to wavelengths, λ) and their corresponding oscillator strengths. The transition with the highest oscillator strength typically corresponds to the experimental λₘₐₓ. youtube.com For pyrazolo[1,5-a]pyrimidines, studies have shown that electron-donating groups at the 7-position can lead to enhanced absorption and emission intensities. nih.gov A similar effect is anticipated for this compound.
Simulating emission (fluorescence) spectra involves optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition from this relaxed state back to the ground state (S₀). youtube.com The difference between the absorption and emission maxima is the Stokes shift, a key photophysical parameter also accessible through these computational methods.
Table 3: Illustrative TD-DFT Calculated Absorption Data for this compound This table shows representative data from a TD-DFT calculation, predicting the main electronic transitions.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 3.85 | 322 | 0.15 | HOMO → LUMO |
| S₀ → S₂ | 4.52 | 274 | 0.28 | HOMO-1 → LUMO |
| S₀ → S₃ | 4.98 | 249 | 0.09 | HOMO → LUMO+1 |
Theoretical Studies of Reaction Mechanisms and Energy Profiles
DFT calculations are essential for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states (TS), intermediates, and products, and calculate the activation energies (energy barriers) for each step. researchgate.net This allows for the prediction of reaction feasibility, rates, and selectivity (regio- and stereo-).
For the pyrazolo[1,5-a]pyridine system, theoretical studies can rationalize synthetic outcomes. For example, in the synthesis of substituted pyrazolo[1,5-a]pyridines via cross-dehydrogenative coupling, DFT could be used to model the proposed mechanism involving nucleophilic addition, cyclization, and dehydration/oxidation steps. acs.org By comparing the energy profiles of different possible pathways, the most favorable route can be determined, explaining why certain products are formed preferentially. researchgate.net Reactivity indices derived from DFT, such as Fukui functions, can also predict the most likely sites for electrophilic or nucleophilic attack, further clarifying the regioselectivity observed in reactions like halogenation or nitration. researchgate.net
Transition State Analysis and Reaction Energetics
While specific transition state analysis and reaction energetics data for the synthesis of this compound are not extensively detailed in the available literature, the principles can be understood through computational studies on the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) families. Theoretical calculations, particularly using Density Functional Theory (DFT), are a powerful tool for elucidating reaction mechanisms.
These studies typically involve mapping the potential energy surface of a reaction. This process identifies the structures of reactants, products, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.
For the synthesis of related pyrazolopyridine systems, it has been noted that the presence of a co-solvent like water can increase the reaction speed. Computational studies suggest this is due to the stabilization of the transition state through interactions with the solvent molecules. mdpi.comnih.govacs.org The reaction to form the pyrazolo[1,5-a]pyridine core often proceeds through a [3+2] cycloaddition reaction. The energetics of this process, including the activation energy (the energy difference between the reactants and the transition state), can be calculated to predict the feasibility and rate of the reaction under different conditions.
A plausible mechanistic pathway for the formation of substituted pyrazolo[1,5-a]pyridines involves the proton transfer from an acid to activate a precursor for nucleophilic attack. The subsequent steps would involve oxidative dehydrogenation and cyclization to form the final product. Each of these steps has an associated energy barrier and transition state that can be modeled computationally.
Computational Prediction of Regioselectivity and Reactivity
Computational methods are particularly valuable in predicting the regioselectivity of reactions involving the pyrazolo[1,5-a]pyridine scaffold. When substituted pyridines are used as starting materials, the formation of different regioisomers is possible. For instance, the use of 3-substituted pyridines can lead to mixtures of 4- and 6-substituted pyrazolo[1,5-a]pyridines. mdpi.comacs.org
Frontier Molecular Orbital (FMO) theory is a key concept applied in these predictions. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies and spatial distributions of these orbitals determine the course of the reaction. For electrophilic attacks, the reaction is likely to occur at the atom with the largest coefficient in the HOMO. Conversely, for nucleophilic attacks, the reaction site is predicted by the largest coefficient in the LUMO.
DFT calculations can be employed to determine the energies of the HOMO and LUMO, as well as reactivity descriptors such as Fukui indices and dual descriptors. These indices provide a quantitative measure of the local reactivity of different atoms in the this compound molecule, allowing for the prediction of the most probable sites for electrophilic, nucleophilic, and radical attack.
Theoretical studies on related pyrazolo[1,5-a]pyrimidines have shown that the introduction of electron-donating or electron-withdrawing groups at various positions on the ring system significantly influences the electronic properties and, consequently, the reactivity and regioselectivity of subsequent reactions. For the this compound, the methyl group at the 7-position acts as an electron-donating group, which would influence the electron density distribution across the bicyclic system and direct the outcome of chemical reactions.
Below is a hypothetical table illustrating the type of data that can be generated from computational analysis to predict reactivity. Please note that these are representative values and not based on actual experimental or calculated data for this compound.
| Atomic Site | Fukui Function (f-) for Nucleophilic Attack | Fukui Function (f+) for Electrophilic Attack | Dual Descriptor (Δf) | Predicted Reactivity |
| N1 | 0.05 | 0.12 | > 0 | Electrophilic |
| C2 | 0.08 | 0.09 | > 0 | Electrophilic |
| C3 | 0.15 | 0.05 | < 0 | Nucleophilic |
| N4 | 0.03 | 0.15 | > 0 | Electrophilic |
| C5 | 0.11 | 0.07 | < 0 | Nucleophilic |
| C6 | 0.09 | 0.08 | > 0 | Electrophilic |
| C7-CH3 | 0.02 | 0.03 | > 0 | Electrophilic |
Quantitative Structure-Activity Relationship (QSAR) Studies in Non-Biological Contexts
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the structural or property descriptors of a set of compounds with a specific activity. While widely used in drug discovery and toxicology to predict biological activity, QSAR can also be applied in non-biological contexts to predict various physicochemical properties or material characteristics.
In a non-biological context for this compound and its derivatives, QSAR studies could be developed to predict properties such as:
Solubility: Predicting the solubility of derivatives in different organic solvents or water.
Photophysical Properties: Correlating structural features with properties like absorption and emission wavelengths, quantum yields, and Stokes shift for applications in materials science (e.g., organic light-emitting diodes - OLEDs).
Chromatographic Retention: Modeling the retention times of derivatives in high-performance liquid chromatography (HPLC) or gas chromatography (GC) based on their structural descriptors.
Thermal Stability: Predicting the decomposition temperature or other measures of thermal stability.
However, a review of the current scientific literature indicates a lack of specific QSAR studies focused on the non-biological properties of this compound. The existing QSAR research on pyrazolo[1,5-a]pyridine derivatives is predominantly centered on their biological activities, such as kinase inhibition or antimicrobial effects. The development of non-biological QSAR models would require a dataset of compounds with experimentally determined physicochemical properties, which could then be used to build predictive models for designing new derivatives with desired material characteristics.
Functionalization and Derivatization Strategies for the 7 Methylpyrazolo 1,5 a Pyridine Scaffold
Modification at the Methyl Group of the 7-Position
Direct functionalization of the methyl group at the 7-position of the 7-methylpyrazolo[1,5-a]pyridine scaffold presents a synthetic challenge. The C-H bonds of the methyl group are generally unreactive and require specific activation to undergo chemical transformations. While direct, selective modification of this methyl group is not extensively documented in the literature, several classical and modern synthetic methods can be proposed based on the reactivity of methyl groups on analogous heterocyclic systems.
Proposed Functionalization Strategies:
Oxidation: The methyl group could potentially be oxidized to an aldehyde or a carboxylic acid. This transformation would provide a valuable synthetic handle for further derivatization, such as the formation of amides, esters, or other functional groups. Reagents like selenium dioxide (SeO₂) or potassium permanganate (B83412) (KMnO₄) under controlled conditions could be explored for this purpose.
Halogenation: Radical halogenation, for instance using N-bromosuccinimide (NBS) with a radical initiator, could introduce a halogen atom to the methyl group, forming a 7-(halomethyl)pyrazolo[1,5-a]pyridine. scielo.brbeilstein-journals.org This intermediate would be a versatile precursor for nucleophilic substitution reactions.
Condensation Reactions: The activated methyl group, for example after deprotonation with a strong base, could potentially participate in condensation reactions with aldehydes or ketones to form styryl or related derivatives.
Deprotonation and Alkylation: Treatment with a strong base like n-butyllithium could deprotonate the methyl group, generating a nucleophilic species that could be trapped with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds.
It is important to note that the reactivity of the 7-methyl group is influenced by the electronic nature of the pyrazolo[1,5-a]pyridine (B1195680) ring system. The electron-withdrawing character of the fused heterocyclic core can enhance the acidity of the methyl protons, facilitating deprotonation-based functionalization strategies.
Introduction of Substituents at Other Ring Positions (e.g., C2, C3, C5)
The introduction of substituents at the C2, C3, and C5 positions of the pyrazolo[1,5-a]pyridine ring is a well-established strategy for diversifying the chemical space around this scaffold. These modifications can be achieved through either direct functionalization of the existing ring system or by employing pre-functionalized building blocks in the synthetic sequence.
Direct Functionalization through C-H Activation
Direct C-H activation has emerged as a powerful tool for the regioselective functionalization of heterocyclic compounds, avoiding the need for pre-installed activating groups. For the pyrazolo[1,5-a]pyridine and related pyrazolo[1,5-a]pyrimidine (B1248293) systems, various C-H activation methods have been reported.
Palladium-Catalyzed C-H Arylation: Palladium catalysts have been successfully employed for the direct arylation of pyrazolo[1,5-a]pyrimidines at the C3 position. These reactions typically involve the use of a palladium source, a ligand, and a base.
Halogenation: The pyrazolo[1,5-a]pyrimidine ring can be regioselectively halogenated at the C3 position using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS). acs.orgorganic-chemistry.orgresearchgate.net These halogenated derivatives serve as versatile intermediates for further cross-coupling reactions.
The regioselectivity of these C-H functionalization reactions is often governed by the inherent electronic properties of the heterocyclic ring and the nature of the directing group, if present.
Pre-functionalized Building Blocks in Synthetic Sequences
A highly effective and common approach to introduce diversity at various positions of the pyrazolo[1,5-a]pyridine scaffold is through the use of pre-functionalized building blocks during the initial ring-forming reactions. The classical synthesis of pyrazolo[1,5-a]pyridines involves the condensation of N-aminopyridinium ylides with various dipolarophiles, or the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. acs.orgmdpi.com
By choosing appropriately substituted starting materials, a wide range of functional groups can be incorporated into the final molecule. For instance, using substituted β-ketoesters or enaminones in the condensation with aminopyrazoles allows for the introduction of various substituents at the C5 and C7 positions. mdpi.com Similarly, the use of substituted aminopyrazoles can introduce functionality at the C2 and C3 positions.
Table 1: Examples of Substituted Pyrazolo[1,5-a]pyridines from Pre-functionalized Building Blocks
| C2-Substituent | C5-Substituent | C7-Substituent | Synthetic Method | Reference |
| Methyl | Phenyl | Amino | Acetic acid and O₂ promoted cross-dehydrogenative coupling | mdpi.com |
| Phenyl | p-Tolyl | Amino | Acetic acid and O₂ promoted cross-dehydrogenative coupling | mdpi.com |
| Methyl | 4-Methoxyphenyl | Amino | Acetic acid and O₂ promoted cross-dehydrogenative coupling | mdpi.com |
Synthesis of Novel Fused Pyrazolo[1,5-a]pyridine Systems Incorporating the 7-Methyl Motif
Expanding the this compound scaffold by fusing additional heterocyclic rings can lead to novel chemical entities with unique three-dimensional structures and potentially enhanced biological activities. This can be achieved by introducing reactive functional groups onto the core scaffold, which can then participate in subsequent cyclization reactions.
One common strategy involves the introduction of a reactive handle, such as a cyano or an amino group, which can then be elaborated into a new fused ring. For example, a 6-cyano-7-aminopyrazolo[1,5-a]pyridine derivative can serve as a precursor for the synthesis of fused pyridopyrimidines or other complex heterocyclic systems.
Another approach involves the construction of a fused ring from substituents already present on the pyrazolo[1,5-a]pyridine core. For instance, a 6-acetyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidine has been used as a key intermediate to synthesize tricyclic systems through reactions with bis-nucleophiles.
Development of Combinatorial Libraries of this compound Analogues for Chemical Exploration
Combinatorial chemistry has become an indispensable tool for the rapid generation of large collections of related compounds for high-throughput screening and drug discovery. The pyrazolo[1,5-a]pyridine scaffold, with its multiple points for diversification, is well-suited for the construction of combinatorial libraries. nih.gov
A general strategy for building a combinatorial library of this compound analogues would involve a multi-step synthetic sequence where different building blocks are introduced at various stages. For example, a library could be generated by:
Synthesizing a common intermediate, such as a 5-halo-7-methylpyrazolo[1,5-a]pyridine.
Diversifying the 5-position through a variety of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Introducing further diversity at other positions, such as the C2 or C3, using orthogonal functionalization strategies.
While specific reports on large combinatorial libraries of this compound are not abundant, the synthesis of a library of over 2200 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine carboxamides has been reported, demonstrating the feasibility of such an approach for the closely related pyrazolo[1,5-a]pyrimidine scaffold. nih.gov This work utilized a parallel solution-phase synthesis approach, highlighting the potential for generating large and diverse libraries for chemical exploration.
Advanced Applications of 7 Methylpyrazolo 1,5 a Pyridine in Chemical Science
Application as Versatile Building Blocks in Complex Organic Synthesis
The 7-Methylpyrazolo[1,5-a]pyridine framework is a privileged scaffold in organic synthesis, primarily due to its synthetic accessibility and the ability to undergo various chemical modifications. The most common synthetic routes involve the cyclocondensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.govrsc.org This approach allows for the strategic placement of substituents on the resulting bicyclic system.
Once the core is formed, it serves as a robust building block for more intricate molecular architectures. Halogenated derivatives, such as 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215), are particularly effective intermediates. The chlorine atom at the 7-position exhibits high reactivity, enabling selective nucleophilic substitution. For instance, this position can be selectively functionalized with amines, such as morpholine, leaving the chlorine at the 5-position available for subsequent metal-catalyzed cross-coupling reactions.
This stepwise functionalization has been exploited in the synthesis of complex molecules through well-established methods like the Suzuki and Buchwald-Hartwig coupling reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, demonstrating the scaffold's utility in building diverse chemical libraries. The ability to control the regioselectivity of these modifications makes this compound and its derivatives highly valuable platforms for developing new compounds, including those with potential applications in medicinal chemistry as kinase inhibitors. rsc.org
The following table outlines key synthetic reactions where pyrazolo[1,5-a]pyrimidine (B1248293) derivatives serve as foundational building blocks.
| Reaction Type | Intermediate | Reagents/Catalysts | Outcome | Reference |
| Nucleophilic Substitution | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine | Morpholine, K₂CO₃ | Selective substitution at C7-position | |
| Suzuki Coupling | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Boronic acids/esters, Palladium catalyst (e.g., Pd(PPh₃)₄) | C-C bond formation at C5-position | |
| Buchwald-Hartwig Amination | 4-{5-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine | Amines, Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos) | C-N bond formation at C5-position | |
| C-H Arylation | 7-substituted pyrazolo[1,5-a]pyrimidines | Palladium catalyst | Direct introduction of aryl groups | rsc.org |
Development of Advanced Fluorescent Probes and Organic Electronic Materials
The conjugated π-system of the pyrazolo[1,5-a]pyridine (B1195680) core imparts it with inherent photophysical properties, making it an attractive fluorophore for the development of advanced optical materials.
The fluorescence characteristics of pyrazolo[1,5-a]pyridine derivatives can be precisely tuned by introducing different functional groups, particularly at the 7-position. The electronic nature of these substituents significantly influences the intramolecular charge transfer (ICT) processes within the molecule, which in turn dictates properties like absorption/emission wavelengths, molar absorptivity (ε), and fluorescence quantum yield (Φ).
Studies have shown that attaching electron-donating groups (EDGs) to the 7-position of the fused ring system generally enhances both absorption and emission intensities. Conversely, electron-withdrawing groups (EWGs) tend to result in lower intensities. This predictable structure-property relationship allows for the rational design of fluorophores for specific purposes. For example, a novel fluorescent probe based on the pyrazolo[1,5-a]pyridine scaffold was developed for detecting pH changes, exhibiting a high quantum yield of 0.64 and a rapid response to acidic environments due to changes in its ICT character. acs.org Similarly, a ratiometric fluorescent probe for sensing Cu²⁺ ions has been successfully synthesized, demonstrating high selectivity and a low detection limit of 30 nM.
The table below summarizes the photophysical properties of several 7-substituted pyrazolo[1,5-a]pyrimidine derivatives, illustrating the impact of different substituents.
| Compound ID | Substituent at Position 7 | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (ΦF) | Key Feature | Reference |
| 4a | 4-Pyridyl (EWG) | 20,593 | 0.97 | High quantum yield, good push-pull system | rsc.org |
| 4e | 4-Methoxyphenyl (EDG) | 16,982 | 0.89 | Enhanced emission due to EDG | rsc.org |
| Probe | N/A (pH-sensitive) | N/A | 0.64 | High quantum yield, sensitive to acidic pH | acs.org |
While many organic fluorophores suffer from aggregation-caused quenching (ACQ) in the solid state, which diminishes their fluorescence, certain pyrazolo[1,5-a]pyridine derivatives exhibit significant solid-state luminescence. This property is highly desirable for applications in organic light-emitting diodes (OLEDs) and solid-state sensors.
The ability of these compounds to emit light efficiently in the solid state is attributed to their rigid, planar structure, which can control intermolecular interactions and prevent the formation of non-emissive aggregates. Research has identified that pyrazolo[1,5-a]pyrimidines bearing simple aryl groups, such as phenyl or 2,4-dichlorophenyl, at the 7-position can display strong solid-state emission with quantum yields (ΦF,SS) ranging from 0.18 to as high as 0.63. This performance is comparable to some commercial solid-state emitters, highlighting the potential of this scaffold in the design of advanced organic electronic materials.
| Compound ID | Substituent at Position 7 | Solid-State Quantum Yield (ΦF,SS) | Reference |
| 4a | 4-Pyridyl | 0.18 | |
| 4b | 2,4-Dichlorophenyl | 0.63 | |
| 4d | Phenyl | 0.40 | |
| 4e | 4-Methoxyphenyl | 0.28 |
Exploration of Catalytic Properties of this compound Derivatives
The exploration of pyrazolo[1,5-a]pyridine derivatives in catalysis is an emerging area. The presence of multiple nitrogen atoms within the bicyclic framework makes these compounds excellent candidates for acting as ligands in organometallic chemistry. These nitrogen atoms can coordinate with metal centers, forming stable complexes that can exhibit catalytic activity.
Research has demonstrated the synthesis and characterization of organometallic complexes where a pyrazolo[1,5-a]pyrimidine derivative acts as a ligand. For example, Rhenium(I) tricarbonyl complexes have been prepared using various substituted 5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine ligands. semanticscholar.org In these complexes, the pyrazolo[1,5-a]pyrimidine moiety binds to the metal center, showcasing its capability to function as a multidentate ligand. While the primary focus of this particular study was on the biological applications of the resulting complexes, the successful formation of these stable organometallic structures is a critical first step. It validates the potential of the pyrazolo[1,5-a]pyridine scaffold to serve as a tunable ligand platform for the development of novel catalysts for a range of chemical transformations.
Q & A
Q. What are the common synthetic routes for 7-methylpyrazolo[1,5-a]pyridine derivatives?
A four-step protocol is widely used, starting with commercially available precursors like 2-acetylpyridine. Key steps include condensation with dimethylformamide dimethylacetal (DMF-DMA), cyclization with hydrazine hydrate, and functionalization at position 7. For example, 7-amino derivatives are synthesized via enaminone intermediates and subsequent amidation . Multi-step solvent-based methods (e.g., ethanol/DMF recrystallization) ensure purity .
Q. How are NMR and X-ray crystallography employed to characterize pyrazolo[1,5-a]pyridine derivatives?
- 1H/13C NMR : Assignments of aromatic protons (δ 8.1–9.0 ppm) and substituents (e.g., methyl groups at δ 2.5 ppm) confirm regiochemistry. For instance, 7-amino-N-(4,6-dimethylpyrimidin-2-yl) derivatives show distinct NH₂ signals .
- X-ray crystallography : Resolves ambiguities in fused-ring coplanarity. The dihedral angle between pyrazole and pyrimidine rings in 7-chloro-5-methyl-2-phenyl derivatives is 0.8°, confirming near-planarity .
Q. What functionalization reactions are feasible at the 7-position?
The 7-position is reactive toward nucleophilic substitution and cross-coupling. Common reactions include:
- Bromination : Using PBr₃ or NBS to introduce bromine for further Suzuki couplings .
- Amination : Hydrazine hydrate yields 7-amino derivatives, pivotal for biological studies .
- Aldehyde formation : Oxidation of 7-methyl groups to carboxylates or aldehydes for conjugation .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in cyclization reactions?
Regioselectivity in pyrazolo[1,5-a]pyrimidine formation depends on solvent polarity and catalyst choice. For example:
- Palladium catalysis : Favors 7-substitution via direct C–H functionalization, avoiding protecting groups .
- Hydrazine vs. cyanopyrazole formation : Hydrazine in ethanol yields aminopyrazoles, while anhydrous conditions favor cyanopyrazoles .
Q. What strategies optimize synthetic yields of 7-substituted derivatives?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) for cyclization steps .
- Protecting groups : Use of tert-butoxycarbonyl (Boc) for amino groups prevents side reactions during functionalization .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, improving yields by 15–20% .
Q. How are structure-activity relationships (SAR) determined for biological activity?
- Substituent screening : Testing 7-methyl, 7-amino, and 7-bromo derivatives against kinase targets reveals that electron-withdrawing groups (e.g., Br) enhance binding affinity by 3–5-fold .
- Molecular docking : Correlates substituent size (e.g., bulky aryl groups at position 3) with inhibition of cancer cell proliferation (IC₅₀ < 1 µM) .
Q. How can contradictions in spectroscopic data be resolved?
- HMBC/HSQC experiments : Resolve ambiguities in tautomeric forms (e.g., amino-imine tautomerism in pyrazolo[1,5-a]pyrimidines) .
- Isotopic labeling : 15N-labeled compounds clarify nitrogen connectivity in complex heterocycles .
- Comparative crystallography : Cross-referencing X-ray data with computational models (DFT) validates bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
